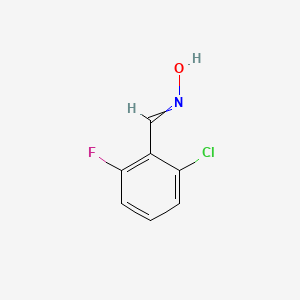

2-Chloro-6-fluorobenzaldoxime

描述

Structure

3D Structure

属性

分子式 |

C7H5ClFNO |

|---|---|

分子量 |

173.57 g/mol |

IUPAC 名称 |

N-[(2-chloro-6-fluorophenyl)methylidene]hydroxylamine |

InChI |

InChI=1S/C7H5ClFNO/c8-6-2-1-3-7(9)5(6)4-10-11/h1-4,11H |

InChI 键 |

OBJHLLOVMKKXDI-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(=C(C(=C1)Cl)C=NO)F |

产品来源 |

United States |

Synthetic Methodologies and Precursor Chemistry of 2 Chloro 6 Fluorobenzaldoxime

Advanced Synthetic Routes for the Preparation of 2-Chloro-6-fluorobenzaldoxime

The synthesis of this compound is built upon the foundational reaction of its corresponding aldehyde with hydroxylamine (B1172632). However, advancements in synthetic methodology focus on improving the efficiency, environmental impact, and novelty of preparing both the final oxime and its critical precursors.

Electrochemical Synthesis Approaches for Benzaldehyde (B42025) Precursors

Electrochemical methods offer a green and efficient alternative to traditional chemical oxidation or reduction processes. semanticscholar.org In the context of this compound synthesis, electrochemical approaches are primarily investigated for the synthesis of its precursors, such as 2-Chloro-6-fluorobenzaldehyde (B137617) and 2-Chloro-6-fluorobenzyl alcohol.

Electrosynthesis provides a high degree of control over reactions by manipulating parameters like electrode potential, current density, and the choice of electrolyte. rsc.org The electrochemical reduction of 2-Chloro-6-fluorobenzaldehyde to 2-Chloro-6-fluorobenzyl alcohol has been studied using techniques like cyclic voltammetry and constant current electrolysis. semanticscholar.org Conversely, the electrochemical oxidation of 2-Chloro-6-fluorobenzyl alcohol could serve as a targeted route to the benzaldehyde precursor. This approach avoids the use of harsh oxidizing agents, aligning with the principles of green chemistry. rsc.org The process is typically diffusion-controlled, and its kinetics can be studied at various pH levels and scan rates to optimize yield and purity. semanticscholar.org

Chemoenzymatic Synthesis Strategies Utilizing Aldoxime Dehydratases

Aldoxime dehydratases (Oxds) are enzymes that catalyze the dehydration of aldoximes to form nitriles. nih.govresearchgate.net While their primary characterized function is the conversion of aldoximes rather than their formation, they are a key component of chemoenzymatic strategies in nitrile synthesis. nih.govnih.gov These enzymes represent a sustainable alternative to traditional chemical methods, which often involve toxic reagents and harsh conditions. nih.gov

A chemoenzymatic strategy for nitrile synthesis might involve the chemical conversion of an aldehyde to an aldoxime, followed by enzymatic dehydration using an Oxd. nih.gov Research in this area focuses on discovering and engineering Oxds with a broad substrate scope, including tolerance for aromatic and aliphatic aldoximes. researchgate.net Although natural Oxds may show low catalytic activity toward certain benzaldehyde oximes, protein engineering has been employed to enhance their efficiency. nih.gov The use of whole cells overexpressing these enzymes can be applied in various media, including aqueous solutions and organic solvents, demonstrating their versatility. researchgate.netsemanticscholar.org

Investigation of Novel Reagents and Optimized Reaction Conditions for Aldoxime Formation

The formation of an aldoxime from an aldehyde is a well-established condensation reaction. The standard synthesis of this compound involves the reaction of 2-Chloro-6-fluorobenzaldehyde with hydroxylamine or one of its salts, such as hydroxylamine hydrochloride. The reaction is typically conducted in the presence of a base to neutralize the acid released and to deprotonate the hydroxylamine, increasing its nucleophilicity.

Optimization of this reaction focuses on several key parameters to maximize yield and purity while minimizing reaction time.

| Parameter | Influence on Reaction | Optimized Conditions |

| pH | The reaction rate is pH-dependent. A slightly acidic to neutral pH is often optimal to ensure sufficient free hydroxylamine is present without degrading the aldehyde. | Typically controlled with a base like sodium hydroxide, sodium acetate (B1210297), or pyridine. |

| Solvent | The choice of solvent affects the solubility of reactants and can influence the reaction rate. | Alcohols such as ethanol (B145695) or methanol (B129727) are commonly used, often in an aqueous mixture. |

| Temperature | Reaction kinetics are temperature-dependent. | Moderate temperatures are generally employed to balance reaction rate and the stability of the reactants and product. |

| Stoichiometry | The molar ratio of hydroxylamine to the aldehyde is critical. | A slight excess of hydroxylamine is often used to drive the reaction to completion. |

Research into novel reagents may include exploring different hydroxylamine derivatives or alternative catalysts to improve efficiency and selectivity under milder conditions.

Precursors and Intermediate Compounds in the Synthesis of this compound

The quality and availability of precursor compounds are paramount for the successful synthesis of this compound. The primary precursor is 2-Chloro-6-fluorobenzaldehyde, which itself is synthesized from other starting materials.

Synthesis of 2-Chloro-6-fluorobenzaldehyde

2-Chloro-6-fluorobenzaldehyde is a key intermediate used in the production of pharmaceuticals and pesticides. wikipedia.org A common industrial synthesis route starts with 2-Chloro-6-fluorotoluene (B1346809). google.comwikipedia.org One method involves the liquid-phase oxidation of 2-Chloro-6-fluorotoluene. wikipedia.org

A more detailed, multi-step process involves the free-radical chlorination of 2-chloro-6-fluorotoluene under illumination. google.comgoogle.com This step produces a mixture of chlorinated intermediates, including 2-chloro-6-fluorobenzyl chloride and 2-chloro-6-fluorobenzylidene dichloride. guidechem.com The reaction proceeds until the concentration of the monochlorinated species is minimal. google.com The resulting mixture is then hydrolyzed using water in the presence of a solid superacid catalyst, such as iron-based SO₄²⁻/Fe₃O₄, at high temperatures. google.comguidechem.com This hydrolysis step converts the dichlorinated intermediate into the final aldehyde product. The product is then purified by distillation. google.comgoogle.com

Table 1: Example Reaction Scheme for 2-Chloro-6-fluorobenzaldehyde Synthesis

| Step | Reactants | Reagents/Conditions | Key Intermediates | Product |

|---|---|---|---|---|

| 1. Chlorination | 2-Chloro-6-fluorotoluene | Chlorine (Cl₂), UV illumination, 100-200°C | 2-Chloro-6-fluorobenzyl chloride, 2-Chloro-6-fluorobenzylidene dichloride | Mixture of chlorinated toluenes |

| 2. Hydrolysis | Chlorinated mixture | Water, Iron solid superacid catalyst, 100-200°C | - | 2-Chloro-6-fluorobenzaldehyde |

| 3. Purification | Crude product | Aqueous sodium carbonate (neutralization), Reduced pressure distillation | - | Purified 2-Chloro-6-fluorobenzaldehyde |

Electrosynthesis and Characterization of 2-Chloro-6-fluorobenzyl Alcohol

2-Chloro-6-fluorobenzyl alcohol is another important related compound, which can be synthesized via the electrochemical reduction of 2-Chloro-6-fluorobenzaldehyde. semanticscholar.org This process serves as an example of electrosynthesis in this chemical family and provides a route to the corresponding alcohol, which may be a useful intermediate in other synthetic pathways.

The electrosynthesis is performed using constant current electrolysis in an H-shaped glass cell, with a glassy carbon electrode often used as the working electrode. semanticscholar.org The reaction is typically carried out in an aqueous methanolic solution. semanticscholar.org This technique is valued for being environmentally friendly, as the electron acts as the primary reagent, which minimizes the formation of byproducts and simplifies the workup procedure. semanticscholar.org

The resulting 2-Chloro-6-fluorobenzyl alcohol is then characterized using a suite of analytical techniques to confirm its structure and purity. semanticscholar.org

Table 2: Characterization Methods for 2-Chloro-6-fluorobenzyl Alcohol

| Analytical Technique | Purpose |

|---|---|

| Infrared (IR) Spectroscopy | To identify functional groups present in the molecule, such as the hydroxyl (-OH) group. |

| Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy | To determine the structure of the molecule by analyzing the chemical environment of its hydrogen atoms. |

| Mass Spectrometry (MS) | To determine the molecular weight and fragmentation pattern, confirming the molecular formula. |

Methodological Advancements in Synthetic Efficiency and Yield Optimization for Research Scale

On a research scale, efforts to improve the synthesis of aldoximes focus on increasing efficiency, yield, and sustainability. Methodological advancements often involve combining multiple synthetic steps into one-pot processes, thereby reducing the need for intermediate purification, minimizing solvent waste, and saving time. rsc.org For instance, a one-pot synthesis of aldoximes directly from alkenes has been developed, which combines hydroformylation with subsequent condensation with aqueous hydroxylamine. rsc.org While not directly applied to this compound, this principle demonstrates a strategy to streamline aldoxime production.

Another area of advancement is the use of alternative catalytic systems to avoid harsh reagents. For example, Brønsted acid-catalyzed transoximation allows for the synthesis of aldoximes from aldehydes and ketones without the direct use of hydroxylamine salts, which typically require a stoichiometric amount of base. rsc.org This method relies on the in-situ generation of hydroxylamine from another oxime. rsc.org Such catalytic, environmentally benign methods are increasingly important for optimizing research-scale syntheses.

| Advancement | Description | Key Benefits |

| One-Pot Synthesis | Combines multiple reaction steps (e.g., hydroformylation and condensation) into a single procedure without isolating intermediates. rsc.org | Reduced waste, increased energy efficiency, higher feedstock utilization. rsc.org |

| Catalytic Transoximation | Uses a Brønsted acid to catalyze the transfer of an oxime group from a donor molecule to an aldehyde, avoiding hydroxylamine salts. rsc.org | Avoids stoichiometric base, milder reaction conditions, potential for catalyst recycling. rsc.org |

To optimize reaction conditions and maximize yield, real-time monitoring of the synthetic process is crucial. In-situ spectroscopic techniques allow chemists to track the concentrations of reactants, intermediates, and products directly in the reaction vessel without the need for sampling. spectroscopyonline.com This provides valuable kinetic data and helps identify the optimal reaction endpoint.

For the synthesis of this compound from its corresponding aldehyde, Fourier-transform infrared (FTIR) spectroscopy is a particularly powerful tool. The reaction can be monitored by observing the disappearance of the strong carbonyl (C=O) stretching band of the aldehyde (typically around 1700 cm⁻¹) and the concurrent appearance of the C=N stretching band of the aldoxime. Other techniques like Nuclear Magnetic Resonance (NMR) and Raman spectroscopy can also be employed for in-situ monitoring. While HPLC and GC are common for monitoring aldoxime synthesis, they typically require sample withdrawal and are considered off-line or at-line techniques rather than truly in-situ. researchgate.net

| Technique | Monitored Species/Change | Advantages |

| FTIR Spectroscopy | Disappearance of aldehyde C=O stretch; Appearance of oxime C=N stretch. | Provides real-time kinetic data, non-invasive, widely applicable. |

| NMR Spectroscopy | Shift in proton signals (e.g., aldehyde CHO proton vs. oxime CH=N proton). | Provides detailed structural information on all species in solution. |

| Raman Spectroscopy | Changes in vibrational modes, complementary to FTIR, especially in aqueous media. | Can be used with fiber-optic probes for remote monitoring. |

Regioselectivity: In the context of this compound synthesis, regioselectivity is primarily determined during the creation of its precursor, 2-chloro-6-fluorobenzaldehyde. The starting material, 2-chloro-6-fluorotoluene, has a defined substitution pattern on the aromatic ring. The key regioselective challenge lies in the selective transformation of the methyl group into an aldehyde without affecting the halogen substituents on the ring. The methods of side-chain chlorination followed by hydrolysis are highly regioselective for the methyl group, ensuring that the aldehyde is formed at the correct position. google.com

Stereochemical Control: The synthesis of aldoximes from aldehydes introduces a new stereocenter at the C=N double bond, leading to the possibility of two geometric isomers: (E) and (Z). Typically, the condensation of an aldehyde with hydroxylamine results in a mixture of these isomers, or predominantly the more thermodynamically stable (E) isomer. organic-chemistry.org

Controlling the stereochemical outcome is a significant challenge in synthetic chemistry. For aryl aldoximes, specific methodologies have been developed to access the less stable (Z) isomer. One advanced technique involves the photoisomerization of the thermodynamically favored (E) isomer using visible-light-mediated energy transfer catalysis. organic-chemistry.org This method provides a mild and general pathway to selectively obtain the (Z) isomer, which may not be accessible through conventional synthetic conditions. organic-chemistry.org This level of stereochemical control is crucial when a specific isomer is required for subsequent reactions or biological applications.

| Isomer | Structure | Description |

| (E)-isomer | The -OH group is on the opposite side of the C=N double bond relative to the hydrogen atom. | Often the thermodynamically more stable and predominant product in standard syntheses. organic-chemistry.org |

| (Z)-isomer | The -OH group is on the same side of the C=N double bond relative to the hydrogen atom. | Often the thermodynamically less stable isomer; may require specific methods like photoisomerization to obtain. organic-chemistry.org |

Reactivity Profiles and Mechanistic Investigations of 2 Chloro 6 Fluorobenzaldoxime

Chemical Transformations and Derivatization Studies

The chemical reactivity of 2-Chloro-6-fluorobenzaldoxime is centered around the aldoxime functional group and the substituted aromatic ring. Its transformations are crucial for the synthesis of various downstream products, including amines and nitriles.

Detailed research findings specifically documenting the oxidative reaction pathways of this compound are not extensively available in the reviewed literature. General chemical safety information indicates that the compound is incompatible with strong oxidizing agents, which could lead to decomposition, but specific synthetic transformations via oxidation are not described. chemsrc.com

The aldoxime functional group of this compound can undergo reduction to form the corresponding primary amine. This transformation is a standard reaction in organic synthesis. The expected product of this reductive pathway is 2-chloro-6-fluorobenzylamine (B93539). scbt.com This amine is a known chemical intermediate, used, for example, in the synthesis of substituted adenine (B156593) compounds. sigmaaldrich.com While specific reagents for the direct reduction of this compound are not detailed in the search results, this conversion follows general mechanisms for oxime reduction, which can be achieved using various reducing agents such as catalytic hydrogenation or metal hydrides.

Specific studies focusing on nucleophilic substitution reactions involving this compound as the primary substrate are not prominently featured in the available scientific literature. Nucleophilic substitution reactions typically involve a nucleophile replacing a leaving group. weebly.combits-pilani.ac.in In the case of this compound, the aromatic chlorine and fluorine atoms are generally unreactive toward nucleophilic aromatic substitution due to the deactivating nature of the aldoxime group, requiring harsh conditions or specific metal catalysis, such as in Ullmann-type reactions. chemie-brunschwig.chthermofisher.com The oxime hydroxyl group is also not a good leaving group for substitution at the benzylic carbon under standard SN1 or SN2 conditions. nih.gov

Enzymatic Dehydration Mechanisms to Aromatic Nitriles

The enzymatic conversion of aldoximes to nitriles represents a significant advancement in green chemistry, offering a safe and efficient alternative to traditional chemical methods that often rely on toxic cyanide reagents. nih.govresearchgate.net

A key enzymatic transformation of this compound is its dehydration to 2-chloro-6-fluorobenzonitrile. sci-hub.se This reaction is efficiently catalyzed by aldoxime dehydratase (Oxd), a heme-containing enzyme. researchgate.netnih.gov Researchers have identified and characterized a novel aldoxime dehydratase, OxdF1, from the bacterium Pseudomonas putida F1, which was discovered through a genome mining strategy. sci-hub.senih.gov

The recombinant OxdF1 enzyme was found to be effective in converting a range of aromatic and heterocyclic aldoximes into their corresponding nitriles in an aqueous environment. researchgate.netnih.gov This cyanide-free synthesis route is considered a robust and safe enzymatic production method. sci-hub.senih.gov The optimal reaction conditions for the recombinant OxdF1 enzyme were determined to be a pH of 7.0 and a temperature of 35°C. sci-hub.senih.gov The enzyme demonstrated stability in a potassium phosphate (B84403) buffer at 30°C, with a half-life of approximately 3.8 hours. sci-hub.senih.gov The ability of OxdF1 to efficiently dehydrate substrates like this compound highlights its potential for application in the industrial synthesis of valuable aromatic nitriles. researchgate.netnih.gov

Table 1: Substrate Scope of Aldoxime Dehydratase (OxdF1) from P. putida F1 This table lists various aldoximes that are efficiently dehydrated to their corresponding nitriles by the OxdF1 enzyme.

| Substrate | Product |

|---|---|

| 2-Bromobenzaldoxime | 2-Bromobenzonitrile |

| This compound | 2-Chloro-6-fluorobenzonitrile |

| Thiophene-2-carboxaldoxime | Thiophene-2-carbonitrile |

| Pyridine-3-aldoxime | Pyridine-3-carbonitrile |

| Butanal oxime | Butyronitrile |

| Hexanal oxime | Hexanenitrile |

Data sourced from multiple studies. sci-hub.seresearchgate.netnih.gov

Aldoxime dehydratases are unique heme proteins where the aldoxime substrate binds directly to the ferrous heme iron in the active site. pnas.orgnih.gov This direct coordination is a departure from other heme enzymes like P450s, which typically use mediators for catalysis. pnas.org The catalytic mechanism is proposed to be a general acid-base catalysis. researchgate.netebi.ac.uk

Structural analyses of related Oxd enzymes have identified key amino acid residues crucial for catalysis. pnas.orgacs.org In the active site, the substrate is oriented through interactions with these residues. Specifically, Ser-219 and His-320 are thought to form hydrogen bonds with the substrate's hydroxyl group, stabilizing it and positioning it for dehydration. pnas.orgnih.gov Arg-178 contributes to stabilizing the heme and participates in the proton transfer network involving His-320, which acts as the primary acid-base catalyst. pnas.org The hydrophobic environment of the catalytic pocket, shaped by residues such as M29, L145, and F306, is believed to help expel the water byproduct, shifting the reaction equilibrium toward nitrile formation. acs.org

While OxdF1 can process this compound, it was noted to have a relatively lower activity toward this substrate compared to others. sci-hub.se Molecular docking studies suggest a possible reason for this reduced efficiency. The electron-withdrawing effect of the chlorine atom on the benzene (B151609) ring is thought to limit the hydrogen-bonding capability of the adjacent fluorine atom. sci-hub.se This may interfere with the optimal positioning and stabilization of the substrate within the active site, leading to a lower conversion rate. sci-hub.se

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-Chloro-6-fluorobenzylamine |

| 2-Chloro-6-fluorobenzonitrile |

| 2-Bromobenzaldoxime |

| 2-Bromobenzonitrile |

| Thiophene-2-carboxaldoxime |

| Thiophene-2-carbonitrile |

| Pyridine-3-aldoxime |

| Pyridine-3-carbonitrile |

| Butanal oxime |

| Butyronitrile |

| Hexanal oxime |

| Hexanenitrile |

| Adenine |

| 2-chloro-6-fluorobenzaldehyde (B137617) |

| Hydroxylamine (B1172632) |

| Water |

| Nitrile |

Kinetic and Thermodynamic Characterization of Enzymatic Dehydration Processes

The enzymatic dehydration of aldoximes to nitriles is a significant biocatalytic process, offering a green alternative to traditional chemical methods that often require harsh conditions or toxic reagents like cyanide. sci-hub.seresearchgate.netresearchgate.net Aldoxime dehydratases (Oxd), a class of heme-containing enzymes, catalyze this transformation with high efficiency and selectivity. researchgate.netacs.org

The compound this compound has been identified as a substrate for the aldoxime dehydratase from Pseudomonas putida F1 (OxdF1). sci-hub.seresearchgate.net This enzyme efficiently converts aromatic and heterocyclic aldoximes into their corresponding nitriles. sci-hub.seresearchgate.net The catalytic process is influenced by reaction conditions such as temperature and pH. For OxdF1, the optimal conditions for activity have been determined to be a pH of 7.0 and a temperature of 35°C. sci-hub.se Under these conditions, the enzyme exhibits moderate thermostability, with a half-life of approximately 3.8 hours at 30°C in a pH 7.0 potassium phosphate buffer. sci-hub.se

However, the conversion rate for this compound by OxdF1 is observed to be relatively lower compared to other substrates like 2-bromobenzaldoxime. sci-hub.se This reduced activity is likely due to the electronic effects of the substituents on the benzene ring. The electron-withdrawing nature of the chlorine atom is thought to diminish the hydrogen-bonding capability of the adjacent fluorine atom, which may affect the substrate's binding and orientation within the enzyme's active site. sci-hub.se The active site of aldoxime dehydratases features a ferrous heme, where the substrate directly binds to the iron, facilitating the dehydration. researchgate.net

Exploration of Rearrangement Reactions and Fragmentation Pathways, including Beckmann Rearrangement

The oxime functional group is well-known for undergoing the Beckmann rearrangement, an acid-catalyzed transformation into an amide or, in the case of aldoximes, a nitrile. masterorganicchemistry.combyjus.comwikipedia.org This reaction is pivotal in industrial syntheses, such as the production of caprolactam for Nylon 6. wikipedia.orgscielo.org.mx The mechanism initiates with the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). byjus.com This is followed by a concerted migration of the group positioned anti-periplanar to the leaving group, leading to the formation of a nitrilium ion intermediate. Subsequent attack by water and tautomerization yields the final amide product. byjus.com For aldoximes, a hydride shift can lead directly to a nitrile. masterorganicchemistry.com Various acidic catalysts, including sulfuric acid, and reagents like thionyl chloride can promote this rearrangement. wikipedia.orgderpharmachemica.com

While specific studies detailing the Beckmann rearrangement of this compound are not prevalent, the general principles apply. Given its structure, the rearrangement would be expected to proceed, influenced by the electronic nature of the substituted phenyl ring. The compound is listed as a potential starting material in product selections for reagents known to catalyze the Beckmann rearrangement. thermofisher.com

Beyond rearrangement, the fragmentation pathways of this compound under mass spectrometry conditions provide insight into its structural stability. For halogen-substituted aromatic aldoximes, common fragmentation patterns observed in mass spectra include the loss of small, stable molecules from the molecular ion. capes.gov.br These primary fragmentations involve the elimination of water (H₂O), a hydroxyl radical (HO•), and hydrogen cyanide (HCN). capes.gov.br Furthermore, halogenated benzaldoximes exhibit additional fragmentation pathways, such as the elimination of HCNO and H₂CNO. capes.gov.br The specific fragmentation pattern can help in distinguishing between syn and anti isomers, although consistent trends across all isomers are not always evident. capes.gov.br

Electrochemical Behavior and Reaction Kinetics

The electrochemical properties of this compound are dictated by the reducible oxime group and the electronically modified aromatic ring. Studies on its precursor, 2-Chloro-6-fluorobenzaldehyde, offer significant insights into its electrochemical behavior. semanticscholar.org

Cyclic Voltammetry Studies for Redox Process Elucidation

Cyclic voltammetry (CV) is a powerful technique for investigating the kinetics and mechanisms of redox reactions. semanticscholar.org CV studies performed on the related 2-Chloro-6-fluorobenzaldehyde reveal a single, irreversible reduction peak, which corresponds to the reduction of the carbonyl group to a secondary alcohol. semanticscholar.org A similar irreversible reduction would be expected for the C=N bond of the oxime.

The process is found to be diffusion-controlled. semanticscholar.org This is evidenced by the effect of the scan rate on the cathodic peak potential (Epc); as the scan rate is increased, the Epc shifts to more negative potentials, which is characteristic of an irreversible electrochemical process. semanticscholar.org The reaction is also pH-dependent, with studies on the aldehyde showing that the reduction is significantly more favorable in alkaline media (pH 9.0) compared to neutral or acidic conditions. semanticscholar.org This suggests that the mechanism involves a proton transfer step, which is facilitated at higher pH.

Constant Current Electrolysis for Mechanistic Insights into Electron Transfer

Constant current electrolysis, or galvanostatic electrolysis, provides mechanistic information by allowing for the bulk conversion of a substrate to its product. This technique was used for the electrochemical synthesis of 2-Chloro-6-fluorobenzyl alcohol from 2-Chloro-6-fluorobenzaldehyde, confirming the pathway elucidated by cyclic voltammetry. semanticscholar.org The electrolysis was successfully carried out at a constant current, demonstrating a preparative application of the electrochemical reduction. semanticscholar.org

The mechanism for the reduction of the aldehyde involves the transfer of two electrons and two protons to the carbonyl group. A similar two-electron transfer process is anticipated for the reduction of the oxime group in this compound to the corresponding aminomethyl derivative. The electron acts as a "green" reagent in this process, eliminating the need for chemical reducing agents and often leading to simpler work-up procedures and purer products. semanticscholar.org Mechanistic studies on other oximes have shown that electron transfer can lead to the formation of iminoxyl radicals as key intermediates in oxidative processes. researchgate.netasianpubs.orgnih.gov In reductive processes like electrolysis, the transfer of electrons to the π-system of the oxime initiates the bond-breaking and bond-forming steps.

Impact of Halogen Substituents on the Reactivity and Electronic Structure

The presence of both chlorine and fluorine atoms on the benzene ring profoundly influences the reactivity and electronic structure of this compound. Halogens exert two opposing electronic effects: a resonance effect (+R) and an inductive effect (-I). hrpatelpharmacy.co.inlibretexts.org

The inductive effect arises from the high electronegativity of halogens, which causes them to withdraw electron density from the benzene ring through the sigma bond framework. hrpatelpharmacy.co.inlibretexts.org This effect is generally deactivating, making the ring less susceptible to electrophilic attack compared to unsubstituted benzene. libretexts.orgquora.com The order of electronegativity and thus the inductive effect is F > Cl > Br > I. quora.com

Conversely, the resonance effect involves the donation of a lone pair of electrons from the halogen into the π-system of the benzene ring. hrpatelpharmacy.co.inlibretexts.org This effect increases the electron density on the ring, particularly at the ortho and para positions, and tends to stabilize the carbocation intermediate formed during electrophilic aromatic substitution. hrpatelpharmacy.co.in

For halogens, the strong -I effect typically outweighs the +R effect, resulting in a net deactivation of the ring. hrpatelpharmacy.co.inlibretexts.org However, the +R effect is still responsible for directing incoming electrophiles to the ortho and para positions. hrpatelpharmacy.co.in In this compound, both halogens are ortho to the aldoxime group. Their combined electron-withdrawing nature significantly reduces the electron density of the aromatic ring. This deactivation influences its reactivity in various reactions, including the enzymatic dehydration where electronic properties can affect substrate binding. sci-hub.se The order of reactivity for halogen-substituted benzenes in electrophilic substitution is I > Br > Cl > F, meaning the fluoro-substituted ring is the most deactivated. libretexts.org

Computational and Theoretical Chemistry Studies of 2 Chloro 6 Fluorobenzaldoxime

Analysis of Intermolecular Interactions: Hydrogen Bonding and Halogen Bonding in Related Compounds

Computational analysis provides critical insights into the non-covalent interactions that govern the supramolecular chemistry of 2-Chloro-6-fluorobenzaldoxime. The presence of the oxime group and halogen substituents creates a molecule capable of participating in a variety of intermolecular interactions, primarily hydrogen bonds and halogen bonds.

Hydrogen Bonding: The oxime moiety (-C=N-OH) is a quintessential functional group for forming hydrogen bonds, acting as both a hydrogen bond donor (via the hydroxyl proton) and an acceptor (via the nitrogen and oxygen lone pairs). brieflands.comresearchgate.net In protein structures, for instance, hydrogen bonds involving Cα-H donors and carbonyl oxygen acceptors are recognized as significant for structural stability. mdpi.com The principles of these interactions, though often studied in complex biological systems, are fundamental and apply to smaller organic molecules. mdpi.com Computational methods like Density Functional Theory (DFT) can quantify the strength and geometry of these bonds. nih.gov Studies on related molecules show that intermolecular interactions can dictate crystal packing, sometimes forming centrosymmetric pairs through C—H⋯O and C—H⋯N interactions. researchgate.netd-nb.info The formation of hydrogen bonds invariably affects the participating atoms, often weakening the covalent bond of the acceptor group. mdpi.com

Halogen Bonding: A halogen bond is a directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site, such as a lone pair on a nitrogen or oxygen atom. umich.edunih.gov The strength of the halogen bond donor capability generally follows the trend I > Br > Cl > F, which is explained by the magnitude of the positive electrostatic potential of the σ-hole. nih.gov This potential increases with the polarizability of the halogen and decreases with its electronegativity. nih.gov

| Interaction Type | Donor Group | Acceptor Group | Typical Interaction Distance (Å) | Supporting Observations in Related Compounds |

|---|---|---|---|---|

| Hydrogen Bond | Oxime (-OH) | Oxime (N or O) | ~2.7 - 3.0 | Oximes are well-established hydrogen bond donors and acceptors. brieflands.com |

| Hydrogen Bond | Aromatic (C-H) | Oxime (N or O) | ~2.7 - 3.5 | Observed in crystal structures of similar aromatic compounds. researchgate.netd-nb.info |

| Halogen Bond | Aromatic (C-Cl) | Lewis Base (e.g., N, O, S) | ~3.4 - 3.5 | S⋯Cl interactions in 3-(2-chlorophenyl)quinazoline-4-thione are ~1.8% shorter than the sum of van der Waals radii. mdpi.com |

| Halogen Bond | Aromatic (C-F) | Lewis Base (e.g., N, O) | Generally not observed | Fluorine is the poorest halogen bond donor; C-F···B bonds are uncommon. nih.govmdpi.com |

Solvation Models and Environmental Impact Simulations of Chemical Transformations

Computational models are instrumental in predicting the behavior of chemical compounds in different environments and understanding their transformation pathways, which is crucial for assessing environmental impact.

Solvation Models: The properties and reactivity of a molecule can be significantly influenced by the surrounding solvent. Solvation models are computational methods used to simulate these effects. A common approach is the use of continuum models, such as the Polarizable Continuum Model (PCM), where the solvent is treated as a continuous medium with a defined dielectric constant. These models are frequently used in conjunction with DFT calculations to determine molecular geometries, reaction energetics, and spectroscopic properties in solution. nih.gov For example, studies on cycloaddition reactions have shown that polar solvents can slightly increase the activation energy and decrease the exothermic character of reactions by solvating the reactants more effectively than the transition states. nih.gov The choice of solvent can thus influence not only reaction rates but also the stability of different molecular conformers. nih.gov

| Model Acronym | Model Name | Description |

|---|---|---|

| PCM | Polarizable Continuum Model | A widely used implicit solvation model that represents the solvent as a polarizable dielectric continuum. |

| SMD | Solvation Model based on Density | An implicit solvation model where the solvation energy is calculated based on the solute's electron density, applicable to virtually any solvent. |

| COSMO | Conductor-like Screening Model | An implicit model that treats the solute as if it were in a perfect conductor, simplifying the calculation of electrostatic interactions. |

Environmental Impact Simulations: Theoretical chemistry can also be used to simulate the environmental fate of this compound. This involves predicting its persistence, potential for bioaccumulation, and transformation products. Key transformation pathways for organic compounds in the environment include hydrolysis, oxidation, and photolysis. The benzaldoxime (B1666162) functional group is known to be susceptible to photodegradation. epa.gov Computational simulations can model these photochemical reactions, identifying likely transformation products and assessing their potential environmental implications. epa.gov

Furthermore, the principles of green chemistry increasingly guide the synthesis of such compounds, aiming to minimize environmental impact. acs.org This involves using less hazardous reagents and designing reactions that are more efficient and generate less waste. For instance, the transformation of benzaldoximes to other functional groups can be achieved using environmentally conscious methods, such as replacing hazardous reagents like CCl₄ with alternatives like BrCCl₃ in Appel-type reactions. uaegsrc.ae Computational studies can aid in designing these greener pathways by modeling reaction mechanisms and predicting yields, thus reducing the need for extensive experimental screening and minimizing the environmental footprint of the chemical's life cycle. acs.org

Applications in Organic Synthesis and Materials Science Research

2-Chloro-6-fluorobenzaldoxime as a Versatile Building Block in Complex Organic Synthesis.chemicalbook.comthermofisher.com

This compound is a valuable chemical intermediate recognized for its role as a versatile building block in the synthesis of more complex organic molecules. chemicalbook.comthermofisher.com Its structure, featuring a reactive oxime group and a di-substituted halogenated aromatic ring, allows for a variety of chemical transformations. This makes it a key starting material in multi-step synthetic pathways aimed at producing specialized chemical compounds. chemsrc.com

One of the documented applications of this compound is its use in the preparation of arenecarboxylic acids. lookchem.comlookchem.commycafe24.com The oxime functionality can be converted to a carboxylic acid group through established synthetic protocols, yielding compounds such as 2-chloro-6-fluorobenzoic acid. researchgate.netnih.gov This transformation provides a straightforward route to substituted benzoic acids, which are themselves important intermediates in the synthesis of pharmaceuticals and other fine chemicals.

The dehydration of aldoximes to their corresponding nitriles is a fundamental transformation in organic chemistry, and this compound can be efficiently converted to 2-chloro-6-fluorobenzonitrile. google.com Aromatic nitriles are crucial precursors in the production of pharmaceuticals and agrochemicals. sci-hub.seresearchgate.net

Multiple strategies have been developed for this dehydration process. Research has identified a novel heme-containing aldoxime dehydratase, OxdF1, from Pseudomonas putida F1, which can efficiently catalyze the dehydration of various aromatic aldoximes, including this compound. nih.govsci-hub.se This enzymatic method is considered a safe and robust production route that avoids the use of hazardous cyanide reagents. nih.govresearchgate.net The OxdF1 enzyme operates effectively at a pH of 7.0 and a temperature of 35 °C. nih.govsci-hub.se

In addition to enzymatic methods, chemical dehydration agents are also employed. A patented process describes the dehydration of this compound using sodium bisulfate in xylenes, achieving a high yield and purity of the resulting nitrile. google.com This method provides an effective alternative to other dehydrating agents like thionyl chloride or phosgene, which can be hazardous and difficult to control. google.com

Dehydration of this compound

| Reactant | Reagent/Solvent | Temperature | Reaction Time | Product | Purity | Yield | Reference |

| This compound | Sodium bisulfate / Xylenes | 143°C | ~3 hours | 2-Chloro-6-fluorobenzonitrile | 98.2% | 94% | google.com |

Halogenated heterocyclic compounds are a significant class of molecules in medicinal chemistry and materials science due to their prevalence in natural products and their utility as synthetic intermediates. sigmaaldrich.com The aldehyde precursor to this compound, 2-chloro-6-fluorobenzaldehyde (B137617), is noted as an intermediate in the synthesis of such compounds. wikipedia.org By extension, the oxime and its derived nitrile serve as strategic precursors for constructing various halogenated heterocyclic systems. The reactive nitrile group, for instance, can participate in cyclization reactions to form rings containing nitrogen or other heteroatoms, while the chloro and fluoro substituents on the benzene (B151609) ring can be used to modulate the electronic properties and reactivity of the final molecule. sigmaaldrich.com

Design and Directed Synthesis of Novel Derivatives with Tailored Reactivity Profiles.chemicalbook.com

The 2-chloro-6-fluorophenyl scaffold present in this compound is a valuable core for the design and synthesis of novel derivatives with specific, tailored reactivity. By chemically modifying the oxime group or by using the entire molecule as a building block, chemists can create a library of related compounds. For example, research into new anticancer agents has involved the synthesis of 6-chloro- and 6-fluorochromone (B11588) derivatives, demonstrating how the halogenated phenyl group can be incorporated into more complex structures to achieve a desired biological effect. nih.gov Similarly, N-(4-chloro-2-fluoro-5-substituted phenyl)isoindole-1,3-dione derivatives have been designed and synthesized as potential herbicides, illustrating the directed use of this chemical motif in agrochemical research. sioc-journal.cn

Role as a Functional Moiety in the Development of Advanced Chemical Probes and Materials.researchgate.net

The unique electronic properties conferred by the chlorine and fluorine atoms make the 2-chloro-6-fluorophenyl group a useful moiety in the development of advanced materials and chemical probes. The transformation of this compound into stable derivatives like nitriles or amides allows for its incorporation into larger molecular systems designed for specific functions. researchgate.net

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry for optimizing the efficacy and selectivity of drug candidates. The this compound scaffold and its derivatives are valuable tools in such investigations. By synthesizing a series of related compounds where the oxime is converted into different functional groups (e.g., nitrile, amide, carboxylic acid) or where substitutions are made on the aromatic ring, researchers can systematically probe how structural changes affect biological activity. nih.gov For instance, SAR studies on oxazolidinone derivatives have been conducted to develop potent inhibitors of IL-6 signaling, a key target in inflammatory diseases. nih.gov The insights gained from these studies, which link specific structural features to function, are critical for the rational design of new and more effective bioactive molecules. researchgate.net

Scaffold for Ligand Development in Coordination Chemistry

The molecular architecture of this compound makes it a valuable scaffold for the development of specialized ligands in coordination chemistry. The core of its utility lies in the oxime functional group (-CH=N-OH), which possesses both a nitrogen atom and an oxygen atom with available lone pairs of electrons. These electrons can be donated to a central metal ion, making the molecule and its derivatives effective chelating agents.

Ligands derived from oximes, and the closely related Schiff bases, play a crucial role in the development of coordination chemistry. biointerfaceresearch.com These ligands are capable of forming stable complexes with a wide array of transition metals. biointerfaceresearch.comcore.ac.uk The process typically involves the reaction of the ligand with a metal salt, such as a metal chloride, in a suitable solvent to yield the target metal complex. biointerfaceresearch.comcore.ac.uk The resulting complexes often exhibit distinct geometries, such as octahedral or tetrahedral, depending on the metal ion and the coordination environment. core.ac.uk

| Structural Feature | Role in Coordination | Example Metal Ions | Resulting Geometry | Reference |

|---|---|---|---|---|

| Oxime Group (-CH=N-OH) | Nitrogen and oxygen atoms act as electron-pair donors (Lewis bases) to a metal center (Lewis acid). | Co(II), Fe(II), Zn(II), Cu(II), Ni(II), Lanthanides (Ln³⁺) | Tetrahedral, Octahedral, Nine-coordinate | biointerfaceresearch.comcore.ac.ukmdpi.com |

| Chelation | Formation of a stable ring structure with the metal ion, enhancing complex stability. | Transition metals | Varies based on metal and ligand structure | biointerfaceresearch.com |

| Aromatic Backbone | Provides a rigid framework and can be functionalized to tune the electronic and steric properties of the ligand. | General | Not directly determinative of geometry | exaly.com |

Contribution to Sustainable and Green Chemistry Methodologies

In line with the principles of green chemistry, which aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances, this compound is featured in research focused on developing more environmentally friendly synthesis routes. synthiaonline.comchemistryjournals.net These efforts primarily involve enzymatic and electrochemical methods, which offer milder and cleaner alternatives to traditional chemical pathways. chemistryjournals.netacs.org

Development of Environmentally Benign Enzymatic Synthesis Routes

Biocatalysis, the use of enzymes to catalyze chemical reactions, is a cornerstone of green chemistry. chemistryjournals.nettudublin.ie Enzymatic reactions are prized for their high specificity, ability to operate under mild conditions (ambient temperature and pressure, neutral pH), and generation of fewer byproducts compared to conventional methods. chemistryjournals.netissuu.com

Research has identified enzymatic routes involving this compound. Specifically, the enzyme aldoxime dehydratase (Oxd), such as the OxdF1 variant, can efficiently catalyze the dehydration of aromatic aldoximes, including this compound, to their corresponding nitriles (in this case, 2-chloro-6-fluorobenzonitrile). researchgate.net This biocatalytic transformation represents a potential cyanide-free synthesis route for producing valuable aromatic nitriles, which are important industrial intermediates. researchgate.net Traditional methods for nitrile synthesis can involve toxic reagents, whereas the enzymatic pathway offers a safer and more sustainable alternative. The use of enzymes in multi-step cascade reactions is also a growing area, allowing for the efficient synthesis of complex molecules in a single pot. tudublin.iemdpi.com

| Enzyme/System | Reaction Type | Substrate | Product | Significance in Green Chemistry | Reference |

|---|---|---|---|---|---|

| Aldoxime Dehydratase (OxdF1) | Dehydration | This compound | 2-Chloro-6-fluorobenzonitrile | Provides a potential cyanide-free, environmentally benign route to aromatic nitriles under mild conditions. | researchgate.net |

| General Biocatalysis | Various (e.g., reduction, hydrolysis) | Ketones, Esters | Chiral Alcohols, Acids | High specificity, mild reaction conditions, reduced waste, lower energy consumption. chemistryjournals.netissuu.com | chemistryjournals.netissuu.commdpi.com |

Advancement of Cleaner Electrochemical Synthesis Protocols

Electrosynthesis is emerging as a powerful green chemistry tool because it uses electricity—a "traceless" reagent—to drive chemical reactions, thereby avoiding the need for stoichiometric chemical oxidants or reductants that generate waste. acs.orgd-nb.info Electrochemical methods can often be performed under mild conditions and allow for unique reactivity. acs.org

While direct electrochemical synthesis of this compound is not prominently documented, related electrochemical protocols for oximes demonstrate the potential of this green methodology. For example, clean electrochemical methods have been developed for the deoximation of aldoximes and ketoximes to regenerate the corresponding carbonyl compounds. organic-chemistry.org This process avoids the use of strong acids or chemical oxidants and uses water as the oxygen source, making it an environmentally friendly protocol. organic-chemistry.org

Furthermore, advanced electrochemical strategies enable cascade reactions, such as the one-pot synthesis of isoxazolines from aldehydes, which proceeds through an oxime intermediate. d-nb.inforesearchgate.net These protocols can be designed to use salt byproducts as an in-situ electrolyte, eliminating the need for additional supporting electrolytes and avoiding the use of halogenated solvents. d-nb.inforesearchgate.net The application of electrochemistry to the synthesis of related compounds, like the reduction of 2-chloro-6-fluorobenzaldehyde to its corresponding alcohol, has been shown to be eco-friendly, cost-effective, and results in high-purity products. semanticscholar.orgisroset.org These advancements highlight a clear path toward developing cleaner electrochemical syntheses for this compound and its derivatives.

| Electrochemical Protocol | Transformation | Key Advantages | Reference |

|---|---|---|---|

| Electrooxidative Deoximation | Oxime → Carbonyl Compound | Avoids strong acids and chemical oxidants; uses water as the oxygen source; clean and green approach. | organic-chemistry.org |

| Anodically-Enabled One-Pot Sequence | Aldehyde → Oxime → Isoxazoline | Uses "in-situ electrolyte" concept; avoids halogenated solvents and external oxidants; scalable. | d-nb.inforesearchgate.net |

| Constant Current Electrolysis | Aldehyde → Alcohol (e.g., 2-Chloro-6-fluorobenzaldehyde → 2-Chloro-6-fluorobenzylalcohol) | Pollution-free, simplifies workup, avoids undesirable byproducts, eco-friendly, and cost-effective. | semanticscholar.orgisroset.org |

| ORR–Coupled Ammoximation | Ketone → Oxime | Operates under ambient conditions; avoids expensive or explosive reagents; energy-saving and safe process. | nih.gov |

Advanced Characterization and Spectroscopic Analysis Techniques for Research Outcomes

Spectroscopic Methodologies for Structural Elucidation of Reaction Products and Intermediates

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural Assignment and Mechanistic Insights

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 2-Chloro-6-fluorobenzaldoxime in solution. Both ¹H and ¹³C NMR provide critical data on the chemical environment of the hydrogen and carbon atoms, respectively.

In a typical ¹H NMR spectrum of this compound, recorded in a solvent like DMSO-d6, distinct signals corresponding to the aromatic protons and the oxime proton are observed. rsc.org The aromatic protons on the 2-chloro-6-fluorophenyl ring typically appear as complex multiplets in the range of δ 7.2–8.0 ppm due to spin-spin coupling between adjacent protons and with the fluorine atom. smolecule.com Specifically, a study reported the following shifts: a multiplet at δ 7.31-7.34 ppm, a triplet at δ 7.41 ppm (J = 8.0 Hz), and another multiplet at δ 7.44-7.49 ppm. rsc.org The proton of the oxime group (N-OH) is characteristically found further downfield as a singlet, with a reported chemical shift of δ 11.87 ppm, while the CH=N proton appears as a singlet at δ 8.24 ppm. rsc.org

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The carbon atom of the oxime (C=N-O) is expected to resonate in the region of δ 150–160 ppm. smolecule.com Analysis of the precursor, 2-chloro-6-fluorobenzaldehyde (B137617), shows characteristic signals that inform the spectrum of the oxime. nih.gov

These NMR techniques are not only vital for structural confirmation but also for providing insights into the stereochemistry of the oxime, such as the (E/Z) configuration, and for monitoring the progress of reactions involving this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Reference |

|---|---|---|---|---|

| Ar-H | 7.31-7.34 | Multiplet | - | rsc.org |

| Ar-H | 7.41 | Triplet | 8.0 | rsc.org |

| Ar-H | 7.44-7.49 | Multiplet | - | rsc.org |

| CH=N | 8.24 | Singlet | - | rsc.org |

| N-OH | 11.87 | Singlet | - | rsc.org |

Solvent: DMSO-d6, Spectrometer Frequency: 500 MHz

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis and Reaction Monitoring

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The FT-IR spectrum of this compound displays characteristic absorption bands that confirm its structure.

Key vibrational frequencies include a broad peak for the O-H stretch of the oxime group, typically observed in the 3200–3500 cm⁻¹ region. smolecule.com The C=N (imine) stretching vibration of the oxime functional group would be expected around 1650 cm⁻¹. The presence of the aromatic ring is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region. The C-Cl and C-F stretching vibrations will also be present at lower frequencies, typically in the fingerprint region (below 1500 cm⁻¹), providing further evidence of the compound's identity. For instance, in the dehydration of this compound to 2-chloro-6-fluorobenzonitrile, the disappearance of the O-H and C=N-O bands and the appearance of a strong, sharp nitrile (C≡N) peak around 2220 cm⁻¹ can be monitored by FT-IR to confirm the reaction's completion. google.com

Table 2: Predicted FT-IR Spectroscopic Data for this compound

| Functional Group | Characteristic Absorption Range (cm⁻¹) | Reference |

|---|---|---|

| O-H (oxime) | 3200–3500 | smolecule.com |

| C-H (aromatic) | >3000 | |

| C=N (oxime) | ~1650 | smolecule.com |

| C=C (aromatic) | 1400-1600 | |

| C-F | 1000-1400 |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of a compound. For this compound (C₇H₅ClFNO), the expected exact mass is 173.0040. chemsrc.com HRMS can confirm this mass with high accuracy, which helps to definitively establish the molecular formula.

In addition to molecular weight determination, mass spectrometry provides structural information through the analysis of fragmentation patterns. acdlabs.com Under electron impact (EI) ionization, the molecular ion (M⁺) of this compound would be observed, and its isotopic pattern, particularly the M+2 peak due to the presence of the ³⁷Cl isotope, would be characteristic. libretexts.org Fragmentation might involve the loss of small neutral molecules or radicals, such as OH, NO, or HCl. For example, in a related derivative, fragmentation was observed to occur via cleavage of a carbamate (B1207046) linker, yielding a peak corresponding to the fluorobenzaldehyde oxime fragment at m/z 173. smolecule.com Analysis of these fragments allows for the reconstruction of the molecule's structure and corroborates data from other spectroscopic methods.

Table 3: Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₇H₅ClFNO | chemsrc.com |

| Molecular Weight | 173.57 g/mol | chemsrc.com |

X-ray Crystallography for Solid-State Structural Determination of this compound and its Complexes

While spectroscopic methods provide invaluable data on molecular structure, X-ray crystallography offers the definitive, three-dimensional arrangement of atoms in the solid state. This technique would allow for the precise measurement of bond lengths, bond angles, and torsional angles within the this compound molecule.

Advanced Chromatographic Techniques for Isolation, Purification, and Purity Assessment of Synthesized Compounds

Chromatographic techniques are essential for the separation and purification of this compound from reaction mixtures and for assessing its purity.

Column Chromatography is a standard method for purification. rsc.org In the synthesis of oximes, including this compound, column chromatography on silica (B1680970) gel is frequently employed. rsc.org A solvent system, often a mixture of hexane (B92381) and ethyl acetate (B1210297) in a specific ratio (e.g., 10:1), is used to elute the desired compound from the column, separating it from starting materials, byproducts, and other impurities. rsc.org

Gas Chromatography (GC) , often coupled with a mass spectrometer (GC-MS), is a powerful tool for assessing the purity of volatile compounds and for monitoring reaction progress. google.comlibretexts.org The retention time of this compound in a GC system is a characteristic property that can be used for its identification. For example, in a process to convert the aldoxime to the corresponding nitrile, GC was used to determine when the dehydration reaction was complete. google.com

Thin-Layer Chromatography (TLC) is a quick and convenient method used to monitor the progress of a reaction by comparing the spots of the reaction mixture with those of the starting material and the expected product. rsc.org The difference in the retention factor (Rf) values helps in determining the extent of the conversion.

These chromatographic methods are crucial for obtaining a pure sample of this compound, which is a prerequisite for accurate spectroscopic characterization and further reactivity studies. smolecule.com

Future Directions and Emerging Research Avenues for 2 Chloro 6 Fluorobenzaldoxime

Development of Novel Catalytic Systems for Targeted Transformations of 2-Chloro-6-fluorobenzaldoxime

The transformation of the oxime group is a key area for synthetic innovation. Future research will likely focus on developing highly selective and sustainable catalytic systems to modify this compound, moving beyond traditional methods.

Biocatalysis: A significant advancement has been the use of enzymes for the dehydration of aldoximes to nitriles, a process that offers a safe and environmentally benign alternative to methods using toxic cyanide. fishersci.be Research has identified a novel heme-containing aldoxime dehydratase (OxdF1) from Pseudomonas putida F1, which efficiently converts this compound into 2-chloro-6-fluorobenzonitrile. fishersci.beresearchgate.net This enzyme, discovered through genome mining and functionally expressed in Escherichia coli, operates under mild conditions. fishersci.be Further research in this area involves scanning sequence databases for new aldoxime dehydratases with different substrate specificities and improved stability, such as OxdFv from Fusarium vanettenii. mdpi.com The detailed catalytic mechanism, involving key amino acid residues, is also a subject of ongoing study. fishersci.be

Electrochemical Synthesis: Electrochemical methods represent another green and powerful tool for chemical synthesis. researchgate.net These techniques use electrons as a "reagent," which can minimize the use of hazardous chemicals and the formation of byproducts, leading to simpler work-up procedures and purer products. researchgate.netsemanticscholar.org While research has demonstrated the electrochemical reduction of the precursor, 2-chloro-6-fluorobenzaldehyde (B137617), to its corresponding alcohol, this methodology has not yet been applied to the oxime. researchgate.netsemanticscholar.org Future work could explore the electrochemical reduction of the oxime group in this compound to yield the corresponding amine or hydroxylamine (B1172632), or oxidative transformations to generate reactive radical species for further coupling reactions. beilstein-journals.org

Table 1: Profile of OxdF1 Enzyme for Transformation of this compound

| Parameter | Finding | Source |

|---|---|---|

| Enzyme Source | Pseudomonas putida F1 | fishersci.be |

| Reaction | Dehydration of aldoxime to nitrile | fishersci.be |

| Substrate | This compound | fishersci.be |

| Catalytic Site | Ferrous heme | fishersci.be |

| Optimum pH | 7.0 | fishersci.be |

| Optimum Temperature | 35 °C | fishersci.be |

| Stability | Half-life of approx. 3.8 hours at 30 °C | fishersci.be |

Integration into Continuous Flow Chemistry and Automated Synthesis Platforms

The principles of modern process chemistry, emphasizing efficiency, safety, and scalability, are driving the adoption of continuous flow and automated synthesis technologies.

Continuous Flow Chemistry: Flow chemistry offers numerous advantages over traditional batch processing, including superior heat and mass transfer, enhanced safety when dealing with hazardous reagents or exothermic reactions, and straightforward scalability. vwr.comnih.gov A typical flow setup involves pumps, mixers, and a reactor (like a tube or microfluidic device) where temperature is precisely controlled. rsc.org While specific flow syntheses of this compound are not yet reported, its preparation or subsequent transformations are ideal candidates for this technology. For instance, the enzymatic dehydration reaction could be adapted to a continuous process using an immobilized enzyme packed-bed reactor, allowing for constant production and easy separation of the product.

Automated Synthesis Platforms: The complexity of modern research and development necessitates high-throughput experimentation. sigmaaldrich.com Automated platforms, such as capsule-based systems or robotic liquid and solid handlers, enable chemists to perform numerous reactions in parallel, accelerating the discovery of new derivatives and the optimization of reaction conditions. researchgate.netthermofisher.com These systems improve reproducibility and significantly enhance safety by minimizing researchers' exposure to potentially hazardous chemicals. researchgate.net Integrating the synthesis of this compound derivatives into such platforms would allow for rapid screening of different catalysts, solvents, and reaction parameters, or the creation of a library of novel compounds for biological or materials science testing.

Table 2: Potential Benefits of Advanced Synthesis Platforms for this compound

| Technology | Key Advantage | Potential Application | Source |

|---|---|---|---|

| Continuous Flow | Enhanced Safety & Control | Safe handling of exothermic reactions or hazardous intermediates in the synthesis or transformation of the oxime. | vwr.comrsc.org |

| Continuous Flow | Scalability | Seamless transition from laboratory-scale discovery to pilot-scale production. | nih.gov |

| Automated Synthesis | High Throughput | Rapid screening of catalysts and conditions for reactions like dehydration, reduction, or C-H functionalization. | sigmaaldrich.comthermofisher.com |

| Automated Synthesis | Increased Productivity | Frees up researcher time by automating routine synthesis, purification, and analysis steps. | researchgate.net |

Exploration of Supramolecular Chemistry and Self-Assembly Phenomena Involving this compound Derivatives

While a largely unexplored area for this specific compound, the structural features of this compound make it a compelling candidate for research in supramolecular chemistry. The formation of ordered, non-covalently bonded structures is fundamental to creating new functional materials.

The molecule possesses several functionalities capable of participating in directional intermolecular interactions:

Hydrogen Bonding: The hydroxyl group of the oxime is a classic hydrogen bond donor, while the nitrogen atom can act as an acceptor.

Halogen Bonding: The chlorine and fluorine atoms can act as halogen bond donors, interacting with Lewis bases. This type of interaction is increasingly used to direct the self-assembly of molecules into predictable architectures. rsc.org

π–π Stacking: The electron-deficient aromatic ring can participate in stacking interactions with other aromatic systems.

These non-covalent forces could guide derivatives of this compound to self-assemble into higher-order structures such as liquid crystals, gels, or well-defined surface patterns. rsc.orgmolaid.com For example, attaching long alkyl chains to the molecule could induce liquid crystalline phases, where the intermolecular interactions between the core structures dictate the mesophase properties.

Advanced Materials Science Applications Beyond Conventional Organic Synthesis

The utility of this compound is not limited to its role as a synthetic intermediate. Its inherent properties suggest potential applications in advanced materials science, an avenue that remains largely untapped.

Functional Polymers: The oxime moiety can be a versatile handle for polymerization or for grafting the molecule onto existing polymer backbones. Furthermore, oxime radicals can be generated and used in polymerization processes. beilstein-journals.org The presence of halogen atoms could impart specific properties like flame retardancy or altered solubility to the resulting polymers.

Organic Electronics: Halogenated aromatic compounds are pivotal in the field of organic electronics. researchgate.net The introduction of halogens like fluorine and chlorine can profoundly influence the electronic properties of a molecule, such as the HOMO/LUMO energy levels, and affect the solid-state packing, which is critical for charge transport. researchgate.net While research has focused on larger polycyclic systems, derivatives of this compound could be explored as building blocks for novel organic semiconductors, potentially for use in organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs).

Photoactive Materials: Oxime derivatives, particularly quinone methide oximes, have found use as components in photoresists. mdpi.com Future research could investigate the photochemical reactivity of this compound and its derivatives for applications in photolithography or as photo-switchable materials.

Synergistic Methodologies Combining Computational Predictions with Experimental Validation

The modern research paradigm relies heavily on the synergy between computational modeling and experimental work to accelerate discovery and deepen understanding. fluorochem.co.uknih.gov This approach is particularly promising for exploring the future potential of this compound.

Predicting Reactivity and Catalysis: As demonstrated in the discovery of the OxdF1 enzyme, computational tools like genome mining can identify promising catalysts. fishersci.be Furthermore, molecular docking and simulation can be used to predict how a substrate like this compound will bind to an enzyme's active site, guiding protein engineering efforts to improve catalytic efficiency. mdpi.com For chemical catalysis, Density Functional Theory (DFT) calculations can be used to model reaction pathways and transition states, predicting the most likely outcomes and helping to explain experimental observations. molaid.com

Designing Novel Materials: Computational methods can predict the physical and electronic properties of hypothetical materials derived from this compound before they are ever synthesized. For instance, modeling can estimate the band gap of a potential organic semiconductor or predict the self-assembly behavior of a series of derivatives designed for supramolecular applications. researchgate.netmolaid.com These in silico experiments save significant time and resources by focusing laboratory work on the most promising candidates.

The process is iterative: computational predictions guide experimental design, and the results of those experiments are then used to refine the computational models, leading to a more robust and accurate understanding of the system. fluorochem.co.uknih.gov

Table 3: Synergistic Computational and Experimental Approaches

| Research Area | Computational Method | Experimental Validation | Source |

|---|---|---|---|

| Biocatalysis | Genome Mining, Homology Modeling, Molecular Docking | Enzyme expression, characterization, and kinetic assays. | fishersci.bemdpi.com |

| Chemical Synthesis | DFT Calculations (Transition State Modeling) | Synthesis of predicted products, reaction yield analysis, and kinetic studies. | molaid.com |

| Materials Science | Molecular Dynamics, Frontier Molecular Orbital (HOMO-LUMO) Analysis | Synthesis of the material, characterization of its structure (e.g., via STM/AFM), and measurement of physical properties (e.g., conductivity). | rsc.orgresearchgate.net |

| Pharmacology | ADMET Prediction, Molecular Docking | In vitro bioassays, IC₅₀ determination. | molaid.com |

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Chloro-6-fluorobenzaldoxime, and what analytical methods validate its purity?

- Synthesis : The compound is synthesized via chlorination of this compound to form hydroxamoyl chloride, followed by condensation with methyl acetoacetate in methanolic sodium hydroxide . Alternative routes may involve direct oximation of 2-chloro-6-fluorobenzaldehyde using hydroxylamine derivatives .

- Validation : Purity is confirmed via high-performance liquid chromatography (HPLC) and gas chromatography (GC) (>95% purity threshold). Structural confirmation employs -NMR (e.g., oxime proton resonance at δ 8.2–8.5 ppm) and IR spectroscopy (C=N stretch ~1600–1650 cm) .

Q. How should researchers characterize the stereochemistry of this compound?

- Methodology : Use -NMR to distinguish syn (E) and anti (Z) isomers based on carbonyl carbon shifts. X-ray crystallography provides definitive stereochemical assignment. For dynamic systems, variable-temperature NMR can assess isomerization kinetics .

Advanced Research Questions

Q. How can contradictions in spectroscopic data arise during the synthesis of this compound derivatives, and how are they resolved?

- Analysis : Discrepancies (e.g., unexpected splitting in -NMR) may stem from residual solvents, isomerization, or byproducts. Cross-validate with mass spectrometry (HRMS) to confirm molecular ions. Employ column chromatography or recrystallization for purification, and use computational tools (DFT calculations) to predict/compare spectra .

- Case Study : In one protocol, unexpected byproducts during hydroxamoyl chloride formation were traced to incomplete chlorination; optimizing reaction time and stoichiometry resolved the issue .

Q. What strategies improve the yield of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid from this compound?

- Optimization :

- Catalysis : Use catalytic sodium methoxide to enhance cyclization efficiency.

- Temperature Control : Maintain 0–5°C during hydroxamoyl chloride formation to minimize decomposition.

- Workup : Hydrolyze the ester intermediate under mild alkaline conditions (pH 10–11) to prevent acid-catalyzed side reactions .

Q. How can this compound be leveraged to synthesize novel heterocyclic scaffolds for medicinal chemistry?

- Design :

- Cycloadditions : React with alkynes or nitriles under Huisgen conditions to form 1,2,4-oxadiazoles.

- Metal-Mediated Coupling : Use palladium catalysts to couple with aryl halides, forming biaryl derivatives for kinase inhibitor studies.

- Microwave-Assisted Synthesis : Reduce reaction times for isoxazole derivatives (e.g., 30 minutes at 120°C vs. 12 hours conventionally) .

Q. What are the critical safety considerations when scaling up this compound synthesis?

- Hazards : Exothermic chlorination steps require controlled addition of Cl or SOCl.

- Mitigation :

- Use jacketed reactors for temperature control.

- Implement inert gas purging to avoid oxidative byproducts.

- Post-reaction quenching with ice-cold NaOH neutralizes residual thionyl chloride .

Data Interpretation & Reproducibility

Q. How can researchers ensure reproducibility in synthetic protocols involving this compound?

- Documentation : Specify exact stoichiometry (e.g., 1.2 equiv. of methyl acetoacetate), solvent grades (HPLC-grade methanol), and drying protocols for intermediates.

- Quality Control : Report melting points (e.g., 206–207°C for isoxazole derivatives) and comparative TLC/Rf values for key intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。